molecular formula C11H20O2 B8775089 2-Methylhexan-2-yl methacrylate

2-Methylhexan-2-yl methacrylate

Cat. No.: B8775089
M. Wt: 184.27 g/mol
InChI Key: XKMQZJVRJABRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexan-2-yl methacrylate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methylhexan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O2/c1-6-7-8-11(4,5)13-10(12)9(2)3/h2,6-8H2,1,3-5H3

InChI Key

XKMQZJVRJABRHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OC(=O)C(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame-dried, nitrogen-purged 500 mL 3-neck roundbottom flask with 250 mL pressure-equalizing addition funnel and magnetic stirbar was charged 81 mL n-butyl lithium (129 mmol, 1 equiv., 1.6 M in hexanes). A degassed solution of 15.0 g 2-methyl-2-hexanol (129 mmol, 1 eq.) in 100 mL anhydrous tetrahydrofuran was charged to the addition funnel and added to the reaction mixture dropwise at 0° C. over 60 minutes. The reaction mixture was warmed for 15 minutes on hot water bath to ensure the reaction was complete. The reaction vessel was cooled to 0° C. and 14.2 g methacryloyl chloride (135 mmol, 1.05 eq.) was added dropwise and allowed to stir for 15 minutes. The addition funnel was replaced with a reflux condenser and the reaction heated to reflux for 20 hours. After the reaction was complete, it was cooled to 0° C. and quenched aqueous sodium bicarbonate. The product was extracted into ethyl ether and the organic phase washed sequentially with aqueous sodium bicarbonate, water, and brine and then dried over magnesium sulfate, filtered, concentrated in vacuo, and stored over a small amount of sodium bicarbonate. The crude product mixture was vacuum distilled through a vacuum-jacketed short-path distillation head to afford 14 g (59%) of 2-methylhexan-2-yl methacrylate (XIII) as a colorless liquid.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

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